3,3-Difluoropyrrolidine hydrochloride

Description

Significance as a Fluorinated Heterocyclic Building Block in Contemporary Organic and Medicinal Chemistry

The introduction of fluorine atoms into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. tandfonline.comtandfonline.com Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's properties. tandfonline.comossila.com Incorporating fluorine can enhance metabolic stability, improve bioavailability, and increase the binding affinity of a drug candidate to its target protein. tandfonline.comrsc.org

3,3-Difluoropyrrolidine (B39680) hydrochloride serves as a key structural motif for several reasons:

Modulation of Physicochemical Properties : The gem-difluoro group is a bioisostere for a carbonyl group and can act as a hydrogen bond acceptor. This substitution can alter the lipophilicity and electronic properties of a molecule, which may improve its cell membrane permeability. ossila.comrsc.org

Enhanced Potency and Stability : The fluorine substituents can lead to increased potency and better pharmacokinetic profiles in active pharmaceutical ingredients (APIs). ossila.comnbinno.com The strong carbon-fluorine bond often confers resistance to metabolic degradation, extending the half-life of a drug. tandfonline.com

Synthetic Versatility : As a building block, it is frequently used to introduce the difluoropyrrolidine moiety into larger, more complex molecules via nucleophilic substitution reactions. ossila.com This makes it a versatile tool for drug discovery and development. nbinno.comcymitquimica.com

The strategic placement of fluorine in the pyrrolidine (B122466) ring makes 3,3-difluoropyrrolidine hydrochloride a superior building block compared to non-fluorinated analogues for developing new therapeutics and materials. rsc.orgnih.gov

Nomenclature and General Identification

The compound is identified by several names and chemical identifiers, crucial for its accurate documentation and use in research and commerce.

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 3,3-difluoropyrrolidine;hydrochloride | fishersci.comnih.gov |

| Common Synonyms | 3,3-Difluoropyrrolidine HCl | fishersci.comnih.gov |

| Pyrrolidine, 3,3-difluoro-, hydrochloride (1:1) | nbinno.comfishersci.com | |

| 3,3-difluoropyrrolidinium chloride | cymitquimica.com | |

| 1-Aza-3,3-difluorocyclopentane | cymitquimica.com | |

| CAS Number | 163457-23-6 | ossila.comnbinno.comnih.gov |

| Molecular Formula | C4H8F2ClN or C4H7F2N·HCl | ossila.comtcichemicals.comscbt.com |

| Molecular Weight | 143.56 g/mol | ossila.comnbinno.comnih.gov |

Overview of Key Research Trajectories and Academic Relevance

The academic and industrial interest in this compound stems from its utility in several key areas of chemical research.

Medicinal Chemistry: A primary research trajectory is its extensive use in the synthesis of APIs. nbinno.com Specific applications include its role as a precursor for:

Dipeptidyl peptidase-4 (DPP-4) inhibitors : These are crucial for managing type 2 diabetes. nbinno.comsigmaaldrich.com

Dual leucine (B10760876) zipper kinase (DLK) inhibitors : These compounds show potential for treating neurodegenerative diseases. nbinno.comsigmaaldrich.com

Organic Synthesis: In synthetic organic chemistry, the compound is a reactant for creating other valuable molecules. nbinno.com For instance, it is used in palladium-catalyzed allylic amination to prepare cyclic and acyclic β-aminofluoroalkenes, which are themselves important intermediates for biologically active compounds. nbinno.comsigmaaldrich.com

Materials Science: A more recent area of research involves the use of deprotonated 3,3-difluoropyrrolidine as a ligand that can coordinate with metal centers. ossila.com This has led to the synthesis of novel hybrid organic-inorganic ferroelectric materials, demonstrating its potential in the development of advanced electronic components. ossila.com

The versatility and unique properties conferred by the difluoro-pyrrolidine moiety ensure its continued relevance in academic and pharmaceutical research. cymitquimica.comnumberanalytics.com

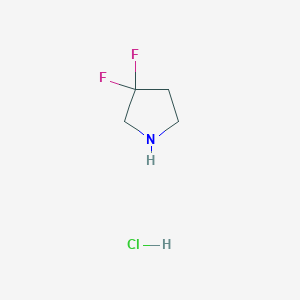

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3,3-difluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)1-2-7-3-4;/h7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVPZQADFREIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647939 | |

| Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163457-23-6 | |

| Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Difluoropyrrolidine Hydrochloride and Its Derivatives

Multi-step Synthetic Routes to the 3,3-Difluoropyrrolidine (B39680) Scaffold

The construction of the 3,3-difluoropyrrolidine scaffold often necessitates multi-step synthetic sequences that allow for the precise installation of the gem-difluoro functionality and subsequent formation of the pyrrolidine (B122466) ring. These routes are characterized by their versatility and adaptability to produce a range of substituted derivatives.

Radical Addition Approaches for Fluorinated Building Blocks

Radical difluoromethylation has emerged as a powerful tool for the incorporation of the difluoromethyl group into organic molecules under mild reaction conditions with good functional group tolerance. researchgate.netresearchgate.net One common multi-step synthesis of 3,3-difluoropyrrolidine hydrochloride begins with the radical addition of a suitable fluorinated building block to an alkene. For instance, the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene (B1197577) can form the corresponding iodide, which serves as a key intermediate. nbinno.com This approach leverages the reactivity of radical species to create new carbon-carbon bonds and introduce the fluorine-containing moiety early in the synthetic sequence. The past decade has seen the development of a diverse range of difluoromethyl radical precursors for these types of reactions. researchgate.net

The synthesis of fluorinated building blocks themselves often relies on radical pathways. tandfonline.com The functionalization of carbon-hydrogen bonds in saturated hydrocarbons via free radical addition to fluorinated alkenes is a known strategy. dur.ac.uk These radical processes are advantageous as they often proceed under neutral conditions and can be initiated by various methods, including photoredox catalysis. nih.gov

Synthetic Pathways Initiating from Fluorinated Carboxylic Acids (e.g., 2-Chloro-2,2-difluoroacetic Acid)

An alternative and efficient route to this compound utilizes commercially available fluorinated carboxylic acids as starting materials. A notable example is a fluorination-free synthesis that commences with 2-chloro-2,2-difluoroacetic acid. consensus.app This strategy avoids the direct handling of hazardous fluorinating agents in the later stages of the synthesis. The synthesis of various fluorine-containing aromatic carboxylic acids, which can serve as precursors to building blocks, has been achieved from readily available aromatic compounds and carbon dioxide using organic electrolysis. hokudai.ac.jp

A practical and cost-effective synthesis of 3,3-difluoropyrrolidine has been reported starting from a process that prepares 2,2-difluorosuccinic acid. nih.gov This intermediate is then carried forward through a series of transformations to yield the desired product.

Cyclization Strategies and Reductive Transformations

The final and crucial step in many multi-step syntheses of the 3,3-difluoropyrrolidine scaffold is the cyclization of a linear precursor. This is often followed by or coupled with reductive transformations to afford the saturated pyrrolidine ring.

One reported practical synthesis involves an efficient cyclization to form N-benzyl-3,3-difluoropyrrolidinone, which is subsequently reduced using a borane (B79455) reagent like BH₃·Me₂S. nih.gov Reductive cyclization is a powerful strategy for the construction of nitrogen-containing heterocycles. For instance, a metal-catalyzed reductive cyclization cascade has been used to transform nitro-Michael adducts into multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. researchgate.netchemrxiv.orgchemrxiv.org Similarly, radical carbonylation/reductive cyclization of N-vinyl-beta-amino-alkyl phenyl selenides has been employed to construct 2,5-disubstituted pyrrolidin-3-ones. nih.gov

Transition Metal-Catalyzed Synthesis of Fluorinated Pyrrolidine Scaffolds

Transition metal catalysis offers a powerful and atom-economical approach to the synthesis of complex molecules, including fluorinated pyrrolidines. Palladium catalysts, in particular, have been extensively utilized for their ability to facilitate a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Allylic Amination Reactions

Palladium-catalyzed allylic amination is a key reaction for the preparation of cyclic and acyclic β-aminofluoroalkenes, which are valuable intermediates in the synthesis of biologically active compounds. nbinno.comsigmaaldrich.com In this reaction, this compound can be used as a reactant to introduce the fluorinated pyrrolidine moiety. sigmaaldrich.com The reaction typically involves the activation of an allylic substrate by a palladium(0) catalyst to form a π-allylpalladium intermediate, which is then attacked by the amine nucleophile. princeton.edu

Computational and experimental studies have been conducted to elucidate the mechanism of palladium-catalyzed allylic fluorination, a related transformation. princeton.edu These studies suggest the involvement of an allylpalladium fluoride (B91410) as a key intermediate. princeton.edu The development of palladium-catalyzed allylic C-H fluorination reactions provides a more direct route to allylic fluorides from simple olefins, avoiding the need for prefunctionalized substrates. nih.govucla.edu

| Catalyst System | Substrate Type | Product Type | Key Features |

| Palladium(0) | Allylic chlorides | Allylic fluorides | Involves an allylpalladium fluoride intermediate. princeton.edu |

| Pd/Cr cocatalyst | Simple olefins | Allylic fluorides | Direct C-H fluorination with high regioselectivity. nih.gov |

| Palladium with bis-sulfoxide ligand | Simple olefins | Allylic fluorides | Direct allylic C-H fluorination. h1.co |

Azomethine Ylide Chemistry in the Synthesis of Fluorinated Pyrrolidines

Azomethine ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, including pyrrolidines. mdpi.com This methodology has been successfully applied to the synthesis of fluorinated pyrrolidines, offering a convergent and stereocontrolled approach. researchgate.netuiowa.edu

The [3+2] cycloaddition of an azomethine ylide with fluorinated alkenes, such as vinyl fluorides and vinyl difluorides, provides direct access to 3-fluoropyrrolidines and 3,3-difluoropyrrolidines. researchgate.netuiowa.edu This reaction can be catalyzed by various metals, with copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions being particularly effective for producing enantioenriched fluorinated pyrrolidines. nih.govrsc.orgthieme-connect.com These reactions often proceed with high yields and excellent stereoselectivities. nih.govrsc.org

The azomethine ylides can be generated in situ from various precursors, including α-imino esters or by the condensation of an α-amino acid with an aldehyde or ketone. mdpi.com The choice of precursor, catalyst, and reaction conditions can influence the efficiency and stereochemical outcome of the cycloaddition. The utility of this approach is demonstrated by its application in the synthesis of a wide variety of difluorinated products. researchgate.net

| Reaction Type | Reactants | Catalyst | Product | Yield | Stereoselectivity |

| [3+2] Cycloaddition | Azomethine ylide, vinyl fluorides/difluorides | - | 3-Fluoro/3,3-Difluoropyrrolidines | - | - |

| Asymmetric [3+2] Cycloaddition | Azomethine ylides, 1,1-difluoro/1,1,2-trifluorostyrenes | Copper(I) | Enantioenriched 3,3-difluoro/3,3,4-trifluoropyrrolidines | Up to 96% | Up to >20:1 dr and 97% ee |

Practical and Cost-Effective Synthetic Approaches for Research Scale Production

The synthesis of this compound, a crucial building block in medicinal chemistry, has been the subject of various research efforts to develop practical and economically viable routes for laboratory and larger-scale production. A key challenge lies in efficiently introducing the gem-difluoro moiety into the pyrrolidine ring. Several distinct strategies have emerged, starting from different commercially available fluorinated precursors.

One notable method begins with 2-chloro-2,2-difluoroacetic acid. This seven-step synthesis is designed for efficiency, featuring a three-step "telescoped" process that produces a crystalline intermediate, N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide, without requiring purification of the intermediates. The subsequent steps involve a high-yielding reductive nitromethylation, a catalytic hydrogenation/cyclization sequence, and a final borane reduction to afford the target compound in good yield and purity. This "fluorination-free" approach is advantageous as it avoids the use of harsh or specialized fluorinating agents late in the synthesis.

Another practical approach reported by Xu et al. focuses on cost-effectiveness and efficiency through "through processes," which minimize intermediate isolations. This synthesis starts with a Claisen rearrangement, followed by a Ruthenium(VIII)-catalyzed oxidation to create the key intermediate, 2,2-difluorosuccinic acid. The subsequent steps involve an efficient cyclization to form N-benzyl-3,3-difluoropyrrolidinone, which is then reduced using a borane-dimethyl sulfide (B99878) complex (BH₃·Me₂S). This route has been demonstrated on a multigram scale, highlighting its practicality for research-level production.

A third common strategy utilizes the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene. This initial step forms an iodide intermediate, which is then converted to a primary amine. This amine undergoes heating with sodium hydrosulfide (B80085) to generate 3,3-difluoropyrrolidine-2-thione, an intermediate that is subsequently converted to the final hydrochloride salt.

These methodologies demonstrate a focus on utilizing readily available starting materials and designing efficient, high-yielding reaction sequences to make this compound accessible for research and development purposes.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound. The focus is on improving sustainability by enhancing atom economy, minimizing waste, developing catalytic methods, and using greener solvents.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. Syntheses with poor atom economy generate significant waste, even with high chemical yields. For instance, reactions that use stoichiometric reagents, such as some reduction or oxidation methods, often have low atom economy.

In the context of this compound synthesis, strategies to improve atom economy focus on maximizing the use of addition and cyclization reactions. The 1,3-dipolar cycloaddition of an azomethine ylide with fluorinated olefins represents a highly atom-economical approach to constructing the fluorinated pyrrolidine ring. This method forms the core heterocyclic structure in a single, concerted step, theoretically incorporating all atoms from the two reactants into the product.

Waste minimization is directly linked to atom economy and involves a holistic approach to the entire synthetic process. This includes:

Process Telescoping: As seen in the synthesis starting from 2-chloro-2,2-difluoroacetic acid, combining multiple reaction steps without isolating intermediates (a "telescoped process") significantly reduces waste from workup and purification procedures.

Recycling Reagents: The synthesis of bupropion (B1668061) hydrochloride, another API, demonstrated the potential for regenerating polymer-supported reagents, such as pyridinium (B92312) tribromide. A similar principle could be applied to certain steps in the 3,3-difluoropyrrolidine synthesis to minimize waste.

By carefully selecting reaction types and optimizing process design, the generation of byproducts and solvent waste can be substantially reduced, aligning the synthesis with green chemistry priorities.

One of the twelve principles of green chemistry states that catalytic reagents are superior to stoichiometric reagents. Catalysts increase reaction rates and selectivity while being used in small amounts, thereby reducing waste and often enabling milder reaction conditions.

In the synthesis of 3,3-difluoropyrrolidine, the use of catalysis is a key feature for improving sustainability. For example, the route developed by Xu et al. employs a Ruthenium(VIII)-catalyzed oxidation step. Using a catalytic amount of a ruthenium salt with a stoichiometric co-oxidant is preferable to using a stoichiometric amount of a heavy metal oxidant like chromium, which would generate significant toxic waste.

Another key catalytic step is the hydrogenation/cyclization sequence used in the route starting from 2-chloro-2,2-difluoroacetic acid. This process typically uses a heterogeneous catalyst (e.g., palladium on carbon), which can be easily recovered by filtration and potentially reused, a significant advantage over stoichiometric reducing agents like lithium aluminum hydride that require extensive aqueous workups and generate considerable waste. The development of novel, highly efficient catalysts for these transformations continues to be an important area of research for making the synthesis more sustainable.

Solvents account for a large portion of the mass and energy consumption in chemical processes and are a major source of waste. Therefore, reducing or replacing traditional volatile organic solvents (VOCs) is a primary goal of green chemistry.

Many syntheses of 3,3-difluoropyrrolidine and its precursors employ solvents like dichloromethane (B109758) (CH₂Cl₂), which are environmentally problematic. The exploration of greener alternatives is a critical step towards sustainability. Potential green solvents that could replace less-preferred ethereal or dipolar aprotic solvents include

Chemical Reactivity and Mechanistic Investigations of 3,3 Difluoropyrrolidine Hydrochloride

Nucleophilicity of the Pyrrolidine (B122466) Nitrogen in Reaction Pathways

The nitrogen atom in the pyrrolidine ring is a nucleophilic center, readily participating in reactions such as alkylations, acylations, and nucleophilic substitutions. However, the presence of the strongly electronegative fluorine atoms at the C3 position in 3,3-difluoropyrrolidine (B39680) significantly modulates the electron density and, consequently, the nucleophilicity of the nitrogen atom. This is a result of the inductive effect, where the fluorine atoms withdraw electron density through the carbon framework of the ring.

This electron-withdrawing effect reduces the basicity of the pyrrolidine nitrogen. A common measure of basicity, which often correlates with nucleophilicity, is the pKa of the conjugate acid. A lower pKa value indicates a weaker base. As shown in the table below, the pKa of 3,3-difluoropyrrolidine is considerably lower than that of unsubstituted pyrrolidine, quantifying the impact of the gem-difluoro substitution.

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyrrolidine | 11.27 libretexts.org |

| 3,3-Difluoropyrrolidine | 7.5 researchgate.net |

Despite this reduction in basicity and nucleophilicity, 3,3-difluoropyrrolidine hydrochloride remains a valuable building block in organic synthesis. It is frequently used in nucleophilic substitution reactions to introduce the 3,3-difluoropyrrolidine moiety into larger molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs). ossila.com For these reactions to proceed, the hydrochloride salt is typically neutralized in situ to free the secondary amine for reaction. The compound has been utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and dual leucine (B10760876) zipper kinase (DLK) inhibitors. sigmaaldrich.com It also serves as a reactant in the palladium-catalyzed allylic amination for the preparation of cyclic and acyclic β-aminofluoroalkenes. nbinno.com

Stereochemical and Electronic Influences of gem-Difluorination on Reactivity

The introduction of a gem-difluoro group at the C3 position of the pyrrolidine ring imposes significant stereochemical and electronic constraints that influence the molecule's conformation and reactivity. Selective fluorination is known to induce significant conformational changes that can impact the structure and biological roles of modified peptides and proteins. nih.govnih.gov

The five-membered pyrrolidine ring is not planar and adopts puckered envelope or twist conformations to relieve torsional strain. The substituents on the ring can favor specific puckering modes. The gem-difluoro group at C3 has a profound effect on the conformational equilibrium of the pyrrolidine ring. This is due to a combination of steric and stereoelectronic effects, such as the gauche effect and the anomeric effect. nih.govnih.gov

Elucidation of Reaction Mechanisms in Fluorinated Pyrrolidine Transformations

The unique reactivity of fluorinated compounds often leads to complex reaction mechanisms. While specific mechanistic studies starting from 3,3-difluoropyrrolidine are not extensively detailed in the literature, the mechanisms involved in the synthesis of fluorinated pyrrolidines provide insight into the transformations of these structures. One prominent method for synthesizing fluorinated pyrrolidine rings is through 1,3-dipolar cycloaddition reactions.

For instance, novel 3-fluoropyrrolidines and 3,3-difluoropyrrolidines can be accessed through a 1,3-dipolar cycloaddition between an azomethine ylide and various vinyl fluorides or vinyl difluorides. researchgate.net In this type of reaction, the azomethine ylide, which is a 1,3-dipole, reacts with the fluorinated alkene (the dipolarophile) in a concerted [3+2] cycloaddition. This reaction forms a five-membered ring in a single step, incorporating the fluorine substituents into the pyrrolidine framework. Computational studies of related cycloadditions, such as those involving gem-difluorocyclopropenes and azomethine ylides, have been used to elucidate the underlying mechanisms and stereochemical outcomes of these complex transformations. researchgate.net

Another mechanistic pathway relevant to fluorinated pyrrolidines involves transformations of proline derivatives. For example, the deoxyfluorination of N-protected prolinols with reagents like DAST (diethylaminosulfur trifluoride) can proceed through an aziridinium (B1262131) intermediate. This intermediate is formed by the participation of the neighboring nitrogen atom, which then undergoes ring-opening by a fluoride (B91410) ion. This can lead to the formation of fluorinated pyrrolidines or, in some cases, ring-expanded products like fluorinated piperidines. The specific products formed depend on the stereochemistry of the starting material and the reaction conditions.

Coordination Chemistry with Metal Centers for Functional Materials (e.g., Ferroelectric Complexes)

The deprotonated form of 3,3-difluoropyrrolidine can act as a ligand, coordinating to metal centers through its nitrogen atom to form coordination complexes. ossila.com The resulting 3,3-difluoropyrrolidinium cation can also be incorporated into the crystal lattices of inorganic complexes, leading to the formation of hybrid organic-inorganic materials with interesting functional properties.

A notable example is the synthesis of the lead-free hybrid organic-inorganic ferroelectric, (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O (DFZC). nbinno.com This material is a zero-dimensional single crystal that exhibits a ferroelectric to paraelectric phase transition. The ferroelectric properties arise from the ordering of the 3,3-difluoropyrrolidinium cations within the crystal lattice, which is influenced by temperature. The material displays a spontaneous polarization (Ps) of approximately 0.4 μC/cm². nbinno.com The table below summarizes some of the key crystallographic and ferroelectric properties of this complex.

| Property | Value |

|---|---|

| Chemical Formula | (C₄H₈F₂N)₂ZnCl₄·H₂O nbinno.com |

| Crystal System | Orthorhombic nbinno.com |

| Space Group (Ferroelectric Phase) | Pna2₁ nbinno.com |

| Space Group (Paraelectric Phase) | Pnma nbinno.com |

| Phase Transition Temperature | 295.5 K (heating) / 288.9 K (cooling) nbinno.com |

| Spontaneous Polarization (Ps) | ~0.4 μC/cm² nbinno.com |

The ability of the 3,3-difluoropyrrolidinium cation to form such functional materials highlights the importance of crystal engineering principles. The size, shape, and charge distribution of the cation influence the packing of the crystal lattice and the resulting bulk properties of the material. Furthermore, this compound has been used in the synthesis of one-dimensional perovskite structures by reacting with excess lead iodide, demonstrating its utility in the fabrication of advanced materials for applications such as solar cells. rsc.org The study of pyrrolidine-derived ligands with f-block elements like lutetium has also shown that the presence of fluorine atoms can significantly impact the coordination number of the metal and the number of solvent molecules in the inner coordination sphere.

Applications in Complex Organic Synthesis

Role as a Versatile Building Block and Synthon for Advanced Molecules

3,3-Difluoropyrrolidine (B39680) hydrochloride serves as a versatile synthon for introducing the 3,3-difluoropyrrolidine moiety into a wide array of advanced molecular architectures. nbinno.comossila.com This is primarily achieved through nucleophilic substitution reactions at the nitrogen atom, allowing for its incorporation into larger scaffolds. ossila.com The fluorinated pyrrolidine (B122466) ring is a common feature in many active pharmaceutical ingredients (APIs), and the use of this building block facilitates their synthesis. nbinno.comossila.com

The gem-difluoro group at the 3-position of the pyrrolidine ring enhances the stability of the molecule and can influence its conformational preferences. nbinno.com This has implications for how the molecule interacts with biological targets, potentially leading to increased potency and improved pharmacokinetic profiles. nbinno.comossila.com Researchers have utilized 3,3-difluoropyrrolidine hydrochloride in the synthesis of various biologically active compounds, underscoring its importance as a foundational component in drug discovery and development. nbinno.comthieme-connect.com

Preparation of Cyclic and Acyclic β-Aminofluoroalkenes

A notable application of this compound is in the palladium-catalyzed allylic amination for the preparation of cyclic and acyclic β-aminofluoroalkenes. nbinno.comchemicalbook.com This reaction provides a direct method for the formation of carbon-nitrogen bonds, a crucial transformation in organic synthesis. The resulting β-aminofluoroalkenes are valuable intermediates that can be further elaborated into more complex molecular structures. nbinno.com

The versatility of this method allows for the synthesis of a diverse range of fluorinated compounds that would be challenging to access through other synthetic routes. The palladium catalyst facilitates the reaction between the pyrrolidine nitrogen and an allylic substrate, leading to the formation of the desired product with high efficiency. nbinno.comchemicalbook.com

Synthesis of Diverse Fluorinated Heterocycles and Derivatives

The utility of this compound extends to the synthesis of a variety of other fluorinated heterocycles. researchgate.netbioorganica.com.ua By leveraging the reactivity of the secondary amine, chemists can construct more complex heterocyclic systems containing the difluoropyrrolidine core. These derivatives are of significant interest in medicinal chemistry due to the prevalence of heterocyclic structures in pharmaceuticals. thieme-connect.com

For instance, it has been employed in the synthesis of triazole-substituted prolyl difluoropyrrolidines. chemicalbook.comsigmaaldrich.com These compounds have been investigated as potential inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making them targets for the treatment of type 2 diabetes. nbinno.com The synthesis often involves multi-step sequences where the 3,3-difluoropyrrolidine moiety is introduced early on and carried through subsequent transformations. researchgate.net

Integration into Architecturally Complex Biologically Active Scaffolds

The incorporation of the 3,3-difluoropyrrolidine unit has been a key strategy in the design and synthesis of architecturally complex and biologically active scaffolds. nbinno.comwordpress.com Its presence can significantly modulate the biological activity of the parent molecule.

A prominent example is its use in the development of dual leucine (B10760876) zipper kinase (DLK) inhibitors. nbinno.comchemicalbook.comsigmaaldrich.com DLK is a protein kinase that has been implicated in neurodegenerative diseases, making its inhibitors potential therapeutic agents. nbinno.com The synthesis of these inhibitors often involves the coupling of this compound with other complex fragments to generate the final, intricate structure.

The strategic placement of the difluoropyrrolidine moiety within these larger scaffolds is crucial for achieving the desired biological effect. The fluorine atoms can engage in favorable interactions with the target protein, enhancing binding affinity and specificity. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 163457-23-6 | nbinno.comossila.comsigmaaldrich.com |

| Molecular Formula | C4H7F2N·HCl | nbinno.comsigmaaldrich.com |

| Molecular Weight | 143.56 g/mol | nbinno.comossila.comsigmaaldrich.com |

| Appearance | White to off-white solid | nbinno.com |

| Melting Point | 133-136 °C | sigmaaldrich.comsigmaaldrich.com |

Computational and Theoretical Studies on 3,3 Difluoropyrrolidine Hydrochloride

Conformational Analysis and Pseudorotation of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. The introduction of two fluorine atoms at the C3 position significantly influences this conformational preference.

Theoretical studies on fluorinated pyrrolidines investigate the puckering of the ring, which is typically described by two main conformations: the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. These conformations can interconvert through a low-energy process known as pseudorotation. nih.gov

Computational models, such as Density Functional Theory (DFT), are used to calculate the relative energies of different conformers. These calculations reveal the most stable conformations and the energy barriers between them, providing a detailed map of the molecule's conformational energy landscape. For difluorinated systems, these studies explore the interplay of steric hindrance and stereoelectronic effects, such as the gauche effect between the fluorine atoms and adjacent substituents. researchgate.netmdpi.com

Table 1: Key Concepts in the Conformational Analysis of Fluorinated Pyrrolidines

| Concept | Description | Relevance to 3,3-Difluoropyrrolidine (B39680) |

|---|---|---|

| Ring Pucker | The deviation of the pyrrolidine ring from a planar structure to relieve torsional strain. | Determines the three-dimensional shape of the molecule. |

| Envelope Conformation | A puckered state where one atom is displaced from the plane of the other four. | One of the two primary low-energy conformations available to the ring. |

| Twist Conformation | A puckered state where two adjacent atoms are on opposite sides of a plane formed by the other three. | The second primary low-energy conformation, often an intermediate in pseudorotation. |

| Pseudorotation | A continuous interconversion between envelope and twist conformations without passing through a high-energy planar state. nih.gov | Describes the dynamic flexibility of the pyrrolidine ring. |

| Gauche Effect | A stereoelectronic effect that can stabilize conformations where electronegative groups are positioned gauche (at a 60° dihedral angle) to each other. researchgate.net | Influences the preferred pucker and orientation of the C-F bonds. |

Electronic Structure and Fluorine Effects on Reactivity and Molecular Interactions

The high electronegativity of fluorine dramatically alters the electronic properties of the pyrrolidine ring, which has profound effects on the molecule's reactivity, stability, and intermolecular interactions.

Computational studies using software like Gaussian have been employed to simulate the molecular structure and charge distribution of 3,3-difluoropyrrolidinium (the protonated form, DFPH+). rsc.org These simulations show that the DFPH+ cation possesses a significantly high dipole moment (calculated at 7.73 D), which enhances charge transport and can suppress non-radiative recombination at interfaces in materials science applications. rsc.org This high polarity stems from the strong electron-withdrawing nature of the two fluorine atoms, which polarizes the C-F bonds and induces a dipole moment across the molecule.

This electronic perturbation affects several key properties:

Basicity: The electron-withdrawing effect of the fluorine atoms reduces the electron density on the nitrogen atom, making it less basic compared to unsubstituted pyrrolidine. The experimental pKa of the conjugate acid of 3,3-difluoropyrrolidine is around 7.5. nih.gov

Bond Strength: The C-F bonds are strong and polarized, contributing to the metabolic stability of the molecule. Fluorine is often used in medicinal chemistry to block sites of metabolism. nih.govnih.gov

Molecular Interactions: The polarized C-F bonds can participate in non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with suitable donors. These interactions are crucial for how the molecule binds to biological targets like proteins. nih.gov

Reactivity: The gem-difluoro group can influence the reactivity of adjacent positions. For instance, it can affect the acidity of neighboring C-H bonds and influence the regioselectivity of reactions involving the pyrrolidine ring.

Quantum Mechanical and Molecular Dynamics Simulations for Reaction Mechanism Elucidation

Quantum mechanics (QM) and molecular dynamics (MD) simulations are indispensable tools for investigating the mechanisms of chemical reactions at an atomic level. researchgate.netnih.gov While specific QM/MD studies elucidating reaction mechanisms for 3,3-difluoropyrrolidine hydrochloride are not widely published, the methodologies are broadly applicable.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly suited for studying reactions in complex environments, such as enzyme active sites. nih.gov In a typical QM/MM simulation, the reacting part of the system (e.g., the ligand and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This approach allows for the accurate modeling of bond-breaking and bond-forming events.

For a molecule like 3,3-difluoropyrrolidine, QM/MD simulations could be used to:

Model Nucleophilic Substitution: Elucidate the reaction pathway when the pyrrolidine nitrogen acts as a nucleophile, detailing the transition state and activation energy.

Investigate Metabolic Pathways: Simulate potential metabolic transformations, such as oxidation or dealkylation, to predict metabolites and understand the molecule's stability. nih.gov

Analyze Decomposition Pathways: As demonstrated in studies on other halogenated hydrocarbons, QM/MD can reveal the complex chain of events during thermal or oxidative decomposition, identifying key intermediates and products. researchgate.netnih.gov

These simulations provide a dynamic picture of the reaction, tracking the positions of atoms over time and mapping the potential energy surface to identify the most likely reaction coordinates.

In Silico Studies of Ligand-Protein Binding Interactions and Pharmacophore Modeling

Given its prevalence as a building block in medicinal chemistry, this compound is frequently the subject of in silico studies aimed at understanding and predicting its interactions with protein targets. nbinno.comossila.com

Ligand-Protein Binding: In silico methods are crucial for predicting how a ligand will bind to a protein's active site. nih.gov Molecular docking is a primary technique used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. The stability of these predicted binding poses is often further assessed using MD simulations, which can reveal how the ligand and protein move and adapt to each other over time in a simulated physiological environment. mdpi.commdpi.com The introduction of the 3,3-difluoro group can enhance binding affinity by modulating the ligand's conformation to better fit the binding pocket or by engaging in favorable interactions with receptor residues. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models are generated either from the structure of a protein-ligand complex (structure-based) or by aligning a set of known active molecules (ligand-based). dovepress.comdergipark.org.tr

These models consist of features such as:

Hydrogen bond donors/acceptors

Positive/negative ionizable groups

Hydrophobic centers

Aromatic rings

The 3,3-difluoropyrrolidine motif can contribute to several pharmacophoric features. The protonated nitrogen is a strong hydrogen bond donor and a positive ionizable feature. The carbon backbone provides a specific three-dimensional scaffold that orients these features in space. Pharmacophore models containing this moiety can be used as 3D queries to search large chemical databases for novel compounds that possess the required features and are therefore likely to be active against the target of interest. dergipark.org.trsimulations-plus.com

Table 2: In Silico Techniques and Their Application to 3,3-Difluoropyrrolidine

| Technique | Purpose | Specific Application Example |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein target. | Placing a derivative of 3,3-difluoropyrrolidine into the active site of an enzyme like DPP-4 to predict binding interactions. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms over time to assess the stability of a protein-ligand complex. mdpi.com | Running a 100 ns simulation of a docked 3,3-difluoropyrrolidine-based inhibitor to confirm the stability of its binding pose. mdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. nih.gov | Creating a model based on known inhibitors to define the ideal positions of a hydrogen bond donor (from the pyrrolidinium (B1226570) NH) and a specific scaffold shape. |

| Virtual Screening | Uses computational methods (like docking or pharmacophore searching) to screen large compound libraries for potential hits. simulations-plus.com | Using a pharmacophore model as a filter to search a database for new molecules containing the 3,3-difluoropyrrolidine scaffold. |

Analytical Methodologies for Characterization and Purity Assessment in Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the molecular structure of 3,3-Difluoropyrrolidine (B39680) hydrochloride. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and confirming the position of the fluorine atoms. A comprehensive analysis typically involves a suite of experiments, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR. nih.gov

¹H NMR provides information on the number and environment of protons. For 3,3-Difluoropyrrolidine, the protons on the carbon atoms adjacent to the fluorine-bearing carbon (C2 and C4) and the carbon adjacent to the nitrogen (C5) will exhibit characteristic chemical shifts and coupling patterns. The coupling between protons and fluorine atoms (²JHF, ³JHF) is particularly informative.

¹³C NMR reveals the number of chemically distinct carbon atoms. The carbon atom bonded to the two fluorine atoms (C3) will show a characteristic triplet in the proton-coupled spectrum due to ¹JCF coupling and will have a significantly shifted resonance.

¹⁹F NMR is crucial for organofluorine compounds. biophysics.org For a 3,3-difluoro-substituted compound, a single resonance is typically expected in the proton-decoupled spectrum, simplifying the analysis compared to vicinally difluorinated isomers. beilstein-journals.orgbeilstein-journals.org The chemical shift provides insight into the electronic environment of the fluorine atoms. researchgate.net

Illustrative NMR Data for 3,3-Difluoropyrrolidine Moiety

The following table presents hypothetical, yet chemically reasonable, NMR data for the 3,3-difluoropyrrolidine structure for illustrative purposes.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~3.5 | t | J ≈ 12 | H-2 |

| ~2.3 | m | - | H-4 | |

| ~3.6 | t | J ≈ 7 | H-5 | |

| ~9.5 | br s | - | N-H₂⁺ | |

| ¹³C | ~55 | t | ²JCF ≈ 25 | C-2 |

| ~115 | t | ¹JCF ≈ 245 | C-3 | |

| ~35 | t | ²JCF ≈ 22 | C-4 | |

| ~50 | s | - | C-5 | |

| ¹⁹F | ~-95 | s | - | CF ₂ |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be measured, allowing for the confirmation of the chemical formula (C₄H₈F₂N⁺ for the cation). nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural evidence. For aliphatic amines, a common fragmentation pathway is the α-cleavage, involving the loss of an alkyl radical adjacent to the nitrogen atom. miamioh.edu The presence of chlorine from the hydrochloride salt can be observed in the isotopic pattern of fragments if the salt is analyzed under specific conditions.

Chromatographic Separations for Purity and Isomer Analysis (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of 3,3-Difluoropyrrolidine hydrochloride and for separating it from potential impurities, such as starting materials, by-products, or constitutional isomers (e.g., 2,3- or 3,4-difluoropyrrolidines).

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity determination of non-volatile, polar compounds like amine hydrochloride salts. bvsalud.org A reversed-phase C18 column is commonly used, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. bvsalud.org The inclusion of an ion-pairing agent or the use of an acidic mobile phase can improve peak shape for the amine. Detection is typically achieved using an Ultraviolet (UV) detector if the molecule contains a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). nih.govnih.gov Method validation includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). bvsalud.org

Example HPLC Method Parameters for Amine Hydrochloride Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient elution depending on impurity profile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a low wavelength (e.g., 210 nm) or ELSD/MS |

| Injection Volume | 10 µL |

Gas Chromatography (GC) can also be employed, often after derivatization of the amine to increase its volatility and thermal stability. However, for the hydrochloride salt, direct analysis can be problematic. Analysis of the freebase form is more common. GC is particularly useful for separating volatile isomers. keikaventures.com When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities for impurities. nih.govnih.gov The choice of column is critical; polar columns are often used for amines, while specialized columns exist for fluorinated compounds. keikaventures.comijirset.com

Quantitative Analytical Methods (e.g., Titrimetric Analysis) for Research Purity Determination

While chromatographic methods provide detailed information on relative purity, quantitative methods like titrimetry are used to determine the absolute purity or assay of a bulk sample. depauw.edu

For this compound, two primary titrimetric approaches are applicable:

Acid-Base Titration : As the salt of a weak base (pyrrolidine derivative) and a strong acid (HCl), the compound can be titrated with a standardized strong base, such as sodium hydroxide. The endpoint, where all the hydrochloride salt has been neutralized, can be detected using a pH indicator or more accurately with a potentiometer. This method determines the total amount of the amine salt. uomustansiriyah.edu.iq Saturated cyclic amines like pyrrolidine (B122466) derivatives are typically strong enough bases for successful aqueous titration. uomustansiriyah.edu.iq

Precipitation Titration (Argentometry) : This method quantifies the chloride content of the sample. A solution of the hydrochloride salt is titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). The silver ions react with the chloride ions to form a precipitate of silver chloride (AgCl). innovareacademics.in The endpoint, when all chloride ions have been precipitated, can be detected using various methods, including the use of a chemical indicator (e.g., potassium chromate (B82759) in the Mohr method) or by monitoring the electrical conductance of the solution (conductometric titration). innovareacademics.in A sharp change in conductance occurs at the equivalence point, providing a precise determination. innovareacademics.in

Challenges in Isomer Differentiation and Mixture Analysis in Fluorinated Pyrrolidines

The analysis of fluorinated pyrrolidines is complicated by several factors, primarily related to isomerism and the profound stereoelectronic effects of the fluorine substituents. beilstein-journals.orgbeilstein-journals.org

Isomer Differentiation : Distinguishing between constitutional isomers (e.g., 3,3-difluoro vs. 3,4-difluoro) and stereoisomers (enantiomers and diastereomers) is a significant challenge. While MS can confirm the elemental composition, it often cannot differentiate between isomers without specialized techniques. NMR spectroscopy is more powerful in this regard; the coupling patterns and chemical shifts, especially in ¹⁹F NMR, are highly sensitive to the location and stereochemistry of the fluorine atoms. nih.gov For instance, vicinally substituted difluoropyrrolidines (e.g., 2,3- or 3,4-isomers) would present much more complex ¹H and ¹⁹F NMR spectra with multiple fluorine environments and intricate J-coupling networks compared to the geminally substituted 3,3-isomer. beilstein-journals.orgbeilstein-journals.orgnih.gov

Conformational Complexity : The five-membered pyrrolidine ring is not planar and exists in various puckered conformations (envelope or twist). beilstein-journals.orgnih.gov The introduction of highly electronegative fluorine atoms significantly influences this conformational equilibrium through stereoelectronic interactions, such as the gauche effect. beilstein-journals.orgnih.gov In the protonated (pyrrolidinium) form, strong electrostatic interactions between the cationic nitrogen and the C-F dipole can further stabilize specific conformations. nih.govnih.gov This conformational complexity can lead to broadened or complex NMR spectra, making interpretation difficult. Computational analysis is often paired with experimental NMR data to understand the conformational preferences of different isomers. beilstein-journals.orgd-nb.info

Mixture Analysis : In a research or manufacturing setting, the final product may contain a mixture of these isomers. Chromatographic methods, particularly chiral HPLC or GC, are essential for separating stereoisomers. However, developing effective separation methods can be challenging due to the similar physical properties of the isomers. The presence of multiple conformers for each isomer can also complicate chromatographic separations, sometimes leading to broad or split peaks.

Research on Toxicology and Safety Aspects of Fluorinated Pyrrolidines in Drug Development

Metabolism of Fluorinated Compounds and Potential for Fluoride (B91410) Liberation

Metabolic defluorination can be catalyzed by various enzymes, most notably Cytochrome P450 (CYP) monooxygenases. acs.org These enzymes can hydroxylate carbon atoms, including those bearing fluorine. For instance, CYP-mediated hydroxylation at a fluorinated aliphatic carbon can lead to an unstable intermediate that subsequently eliminates hydrogen fluoride (HF), releasing a fluoride ion (F⁻). acs.orgnih.gov Although the C-F bond dissociation energy is very high, enzymatic processes can lower the activation energy required for its cleavage. acs.orgnih.gov

Several metabolic pathways can result in fluoride liberation:

Oxidative Defluorination: This is a common pathway where CYP enzymes oxidize the carbon atom attached to fluorine. The resulting gem-halohydrin intermediate is unstable and collapses, releasing fluoride. hyphadiscovery.comtandfonline.com

Glutathione (B108866) Displacement: In some cases, fluoride can be displaced by nucleophiles such as glutathione (GSH), particularly if the fluorine atom is in an activated position. acs.orgnih.gov

Spontaneous Elimination: If metabolism occurs at a position that results in the formation of an unstable fluorinated metabolite, this intermediate may spontaneously eliminate a fluoride ion. nih.gov

Once liberated, fluoride ions can accumulate in the body, primarily in hard tissues like bones and teeth. nih.govmorressier.com While low levels of fluoride are generally considered safe, excessive or prolonged exposure can lead to toxicities such as skeletal fluorosis, a painful condition affecting bones and joints. acs.orgmorressier.com Therefore, assessing the degree of defluorination of any new fluorinated drug candidate is a critical step in preclinical safety evaluation. morressier.com

| Enzyme System | Role in Fluorinated Compound Metabolism | Potential Outcome |

| Cytochrome P450 (CYP) Enzymes | Primary enzymes for Phase I metabolism; can catalyze oxidation of C-F bonds. acs.orgdoi.org | Oxidative defluorination, leading to fluoride ion release and formation of reactive metabolites. nih.govhyphadiscovery.com |

| Fluoroacetate (B1212596) Dehalogenases | Microbial enzymes capable of hydrolyzing the C-F bond in fluoroacetate. nih.govresearchgate.net | Detoxification of fluoroacetate to glycolate (B3277807) and fluoride ion. researchgate.net |

| Glutathione S-Transferases (GSTs) | Can catalyze the nucleophilic displacement of fluoride by glutathione. acs.org | Formation of glutathione conjugates and release of fluoride ions. nih.gov |

Formation of Harmful Metabolites (e.g., Fluoroacetic Acid) and their Biological Impact

Beyond the direct toxicity of liberated fluoride, a more significant concern is the metabolic formation of small, highly toxic fluorinated molecules. acs.org The most notorious of these is fluoroacetic acid (FCH₂COOH), a potent metabolic poison. wikipedia.orgsciencemadness.org

Certain structural motifs within a drug molecule can be metabolized to yield fluoroacetic acid. These "toxicophores" include fluoroamines and fluoroethers. acs.orgwikipedia.org The biotransformation of a drug containing such a moiety can release fluoroacetic acid, which then enters cellular metabolic pathways. acs.org

The mechanism of fluoroacetic acid toxicity involves a process known as "lethal synthesis." acs.org

Fluoroacetic acid is converted to fluoroacetyl-CoA.

Fluoroacetyl-CoA enters the Krebs (citric acid) cycle, where it condenses with oxaloacetate to form fluorocitrate. ontosight.ai

Fluorocitrate is a potent inhibitor of aconitase, a crucial enzyme in the Krebs cycle. ontosight.airesearchgate.net

By inhibiting aconitase, fluorocitrate effectively shuts down cellular aerobic respiration, leading to a rapid depletion of ATP (the cell's primary energy currency) and an accumulation of citrate (B86180). ontosight.airesearchgate.net This disruption of cellular energy production can cause widespread organ damage, particularly affecting the heart and central nervous system, and can be fatal. researchgate.netinchem.org The human oral median lethal dose (LD₅₀) for fluoroacetic acid is estimated to be 2–10 mg/kg. acs.orgacs.org

| Metabolite | Mechanism of Toxicity | Biological Impact |

| Fluoride Ion (F⁻) | Accumulation in hard tissues (bones, teeth). nih.govmorressier.com | At high concentrations, can lead to skeletal fluorosis and painful periostitis. acs.orghyphadiscovery.com |

| Fluoroacetic Acid (FCH₂COOH) | Converted to fluorocitrate, which inhibits the enzyme aconitase in the Krebs cycle. acs.orgontosight.ai | Disruption of cellular energy metabolism, leading to ATP depletion, citrate accumulation, and potentially fatal organ damage. researchgate.net |

| Reactive Quinone Imines | Formation from the metabolism of certain fluorinated aromatic amines. acs.org | Can form adducts with cellular macromolecules like proteins and DNA, leading to cytotoxicity and potential for idiosyncratic drug reactions. |

Strategies in Drug Design to Mitigate Potential Toxicity Associated with Fluorine

Given the potential for metabolism-induced toxicity, medicinal chemists employ several strategies to design safer fluorinated drugs. The goal is to retain the beneficial properties conferred by fluorine while minimizing the risk of defluorination and the formation of harmful metabolites. nih.govresearchgate.net

Key mitigation strategies include:

Strategic Placement of Fluorine: Fluorine atoms are placed at positions that are sterically hindered or electronically unfavorable for CYP-mediated metabolism. annualreviews.org For example, fluorinating an aromatic ring can block hydroxylation at that site, directing metabolism elsewhere to a less problematic position. doi.org

Avoiding "Toxicophore" Substructures: Designers consciously avoid molecular fragments known to be metabolized to fluoroacetic acid, such as certain fluoroethers and fluoroamines. acs.org If a monofluoromethyl group is considered, its potential to produce fluoroacetic acid is carefully evaluated. taylorandfrancis.com

Increasing Metabolic Stability of the Entire Molecule: By making other parts of the molecule more susceptible to metabolism (introducing "soft spots" in safe locations), the metabolic burden can be shifted away from the C-F bond.

Modulating Physicochemical Properties: Altering properties like lipophilicity and pKa can change a drug's distribution and metabolic profile, potentially steering it away from pathways that lead to toxic metabolite formation. rsc.org For example, reducing the basicity of nearby amines can alter metabolic pathways. nih.gov

Use of Di- and Trifluoromethyl Groups: Geminal difluoro- (CF₂) and trifluoromethyl (CF₃) groups are generally more metabolically stable than a monofluoromethyl (CH₂F) group. researchgate.net The CF₃ group is particularly robust and resistant to defluorination. However, even these groups are not completely immune to biotransformation under certain circumstances. annualreviews.org

The design of safer fluorinated pyrrolidines, such as derivatives of 3,3-difluoropyrrolidine (B39680), benefits from these principles. The gem-difluoro substitution at the 3-position is generally more stable than a single fluorine atom and is less likely to be a precursor to fluoroacetic acid compared to an α-fluoroamine or α-fluoroether. Nevertheless, a comprehensive evaluation of the metabolic fate and potential for defluorination remains an essential part of the safety assessment for any new drug candidate containing this scaffold. acs.orgnih.gov

Future Research Directions and Emerging Trends

Development of Novel Stereoselective and Asymmetric Fluorination Methodologies

A primary frontier in the chemistry of fluorinated pyrrolidines is the development of more efficient and highly selective methods for their synthesis. While traditional methods exist, the focus is shifting towards asymmetric approaches that can generate specific stereoisomers, which is crucial for biological activity. nih.gov

Future research will likely concentrate on the following areas:

Catalytic Asymmetric Synthesis : There is a significant effort to develop novel chiral organocatalysts and transition-metal catalysts for the enantioselective construction of substituted pyrrolidines. mdpi.com This includes asymmetric aza-Michael cyclizations and other catalytic processes that can establish chiral centers with high precision. mdpi.com

Photocatalysis : Visible-light-induced synthetic processes represent a green and sustainable approach for creating fluoroalkylated pyrrolidines. researchgate.net These methods can operate under solvent-free conditions, which is environmentally advantageous. researchgate.net Harnessing visible light to catalyze the formation of fluorinated heterocycles is a rapidly advancing field. researchgate.net

Biocatalysis : The use of enzymes for constructing chiral pyrrolidines is a promising green chemistry approach. caltech.eduescholarship.org Directed evolution of enzymes like cytochrome P450 can yield biocatalysts capable of performing intramolecular C(sp³)–H amination to build pyrrolidine (B122466) rings with high enantioselectivity and efficiency under mild conditions. caltech.eduescholarship.org

These advanced methodologies aim to provide more direct and versatile routes to complex fluorinated pyrrolidines, overcoming the limitations of multi-step classical syntheses.

| Synthetic Approach | Key Features | Potential Advantages | Representative Research Area |

| Organocatalysis | Employs small chiral organic molecules (e.g., proline derivatives) to induce stereoselectivity. mdpi.com | Metal-free, environmentally friendly, high enantioselectivity. mdpi.com | Asymmetric aldol (B89426) and Michael reactions. mdpi.com |

| Photocatalysis | Uses visible light to induce reactions, often without transition metals. researchgate.net | Sustainable, can be performed under solvent-free conditions, mild reaction conditions. researchgate.net | Cascade transformation of N,N-diallylamines and fluoroalkyl iodides. researchgate.net |

| Biocatalysis | Utilizes enzymes (e.g., engineered cytochromes) to catalyze reactions. caltech.eduescholarship.org | High stereoselectivity, mild aqueous conditions, environmentally benign. caltech.edursc.org | Intramolecular C-H amination of organic azides. caltech.eduescholarship.org |

Expanded Applications in Drug Discovery for Emerging and Underexplored Therapeutic Targets

3,3-Difluoropyrrolidine (B39680) hydrochloride is a recognized building block for synthesizing inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and dual leucine (B10760876) zipper kinase (DLK). nbinno.comsigmaaldrich.com The gem-difluoro group enhances metabolic stability and can modulate the basicity of the pyrrolidine nitrogen, improving pharmacokinetic properties. rsc.org These benefits position the scaffold for application against a wider range of therapeutic targets.

Future drug discovery efforts are expected to explore derivatives of 3,3-difluoropyrrolidine in:

Neurodegenerative Diseases : Given its use in developing DLK inhibitors, there is potential for creating new agents targeting other kinases or pathways involved in diseases like Alzheimer's and Parkinson's. nbinno.com

Oncology : The metabolic stability imparted by the difluoro group is highly desirable for anticancer agents. Exploring the scaffold in the design of kinase inhibitors or compounds targeting protein-protein interactions in cancer is a logical next step.

Infectious Diseases : The pyrrolidine ring is a common motif in various antiviral and antibacterial compounds. nih.gov The unique properties of the difluorinated version could be leveraged to develop novel anti-infective agents with improved potency and resistance profiles.

The inclusion of fluorine often enhances bioavailability and affinity for target proteins, suggesting that incorporating the 3,3-difluoropyrrolidine moiety into known pharmacophores could be a fruitful strategy for discovering drugs for new therapeutic applications. rsc.org

Advancement of Sustainable and Environmentally Benign Production Routes

The chemical industry is increasingly focused on "green chemistry" to minimize environmental impact. dovepress.com The synthesis of 3,3-Difluoropyrrolidine hydrochloride, which traditionally involves multi-step processes, is a candidate for significant improvement. nbinno.comnih.gov

Emerging trends in sustainable production include:

Catalytic Efficiency : Moving from stoichiometric reagents to catalytic processes, especially those that are metal-free or use earth-abundant metals, reduces waste and improves atom economy. dovepress.com

Solvent-Free and Aqueous Media Reactions : Performing reactions in water or without any solvent, such as through visible-light-induced neat reactions, drastically reduces the use of volatile organic compounds. mdpi.comresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) : This technology can accelerate reaction times, increase yields, and enhance synthetic efficiency, contributing to greener chemical processes for pyrrolidine synthesis. nih.gov

Biocatalytic Synthesis : As mentioned, using enzymes offers a highly sustainable route, performing complex transformations in water at ambient temperature and pressure. caltech.edursc.org

The development of a practical, cost-effective, and environmentally friendly synthesis is crucial for the broader industrial application of this compound. nih.gov

Integration of Advanced Computational Modeling for Rational Design and Lead Optimization

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new drugs. mdpi.com For molecules incorporating the 3,3-difluoropyrrolidine scaffold, computational methods can provide profound insights and guide synthetic efforts.

Future integration of computational modeling will likely focus on:

Rational Design : Using structure-based design, researchers can model how the difluoropyrrolidine ring interacts with a biological target's active site. This allows for the rational design of derivatives with improved binding affinity and selectivity. Blocking a potential site of metabolism with fluorine is a common strategy in lead optimization. researchgate.net

Predictive Modeling : Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives, prioritizing the synthesis of the most promising compounds.

ADMET Prediction : Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds. This allows for the early-stage filtering of candidates that are likely to fail due to poor pharmacokinetic properties, a strategy known as structural simplification. nih.gov

Generative AI : Emerging artificial intelligence models can design novel molecular structures de novo that incorporate desired fragments like 3,3-difluoropyrrolidine while optimizing for predicted activity and drug-like properties.

By combining computational predictions with synthetic chemistry, the process of lead optimization can become more efficient, reducing the time and cost associated with bringing a new drug to market. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Difluoropyrrolidine hydrochloride, and how is its purity verified?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAR) reactions. For example, reacting 2-chloro-6-fluoropyridine with this compound under controlled conditions yields derivatives like 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine with an 84% yield . Purity is confirmed using 1H NMR (to verify substituent positioning) and ESI-MS (to confirm molecular weight). Melting point analysis (130–134°C) and chromatographic techniques (e.g., HPLC) are also critical for quality control .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Strict PPE (gloves, lab coat, goggles) is mandatory due to potential skin/eye irritation (H315, H319 hazards) . Work in a fume hood to avoid inhalation, and use DMSO as a solvent only in well-ventilated areas . Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination .

Q. How is this compound characterized structurally?

- Methodological Answer : 1H NMR identifies proton environments (e.g., pyrrolidine ring protons resonate at δ 3.0–3.5 ppm), while 19F NMR confirms fluorine substitution patterns. ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 144.56) for validation. X-ray crystallography may resolve stereochemical ambiguities in derivatives .

Advanced Research Questions

Q. How does this compound function in enzyme inhibition assays?

- Methodological Answer : In studies targeting Plasmodium knowlesi lactate dehydrogenase (Pk-LDH), the compound is dissolved in 50% DMSO to prepare 1 mM stock solutions. Assays involve monitoring NADH oxidation at 340 nm, with controls to account for solvent effects. Competitive inhibition kinetics (e.g., IC50 values) are calculated using nonlinear regression models .

Q. What role does this compound play in medicinal chemistry scaffold design?

- Methodological Answer : It serves as a rigid, fluorinated building block to enhance metabolic stability and bioavailability. For example, replacing 4,4-difluoropiperidine with 3,3-difluoropyrrolidine in carboxamide derivatives improves target binding affinity (e.g., compound 47 in tetrahydropyrimidine synthesis). Computational docking studies (e.g., Glide SP scoring) guide rational modifications .

Q. How can researchers resolve discrepancies in spectral data during characterization?

- Methodological Answer : Contradictions between theoretical and observed NMR/ESI-MS data may arise from residual solvents or tautomeric forms. Use high-field NMR (≥400 MHz) with deuterated solvents (e.g., CD3OD) to enhance resolution. For ESI-MS, employ high-resolution instruments (HRMS) to distinguish isotopic patterns. Cross-validate with alternative techniques like IR spectroscopy or elemental analysis .

Q. What strategies optimize the yield of SNAR reactions involving this compound?

- Methodological Answer : Key factors include:

- Temperature : Reactions often proceed at 80–100°C to overcome activation barriers.

- Catalyst : Anhydrous K2CO3 or Cs2CO3 enhances nucleophilicity.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states.

Post-reaction, column chromatography (silica gel, hexane/EtOAc gradients) isolates products. Yield improvements (e.g., from 75% to 84%) are achievable via microwave-assisted synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.